molecular formula C13H13N3O3S B15063257 N'-{[(Methylsulfanyl)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide CAS No. 88757-82-8

N'-{[(Methylsulfanyl)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide

Cat. No.: B15063257
CAS No.: 88757-82-8
M. Wt: 291.33 g/mol
InChI Key: QWPMGHZFADOLLI-UHFFFAOYSA-N
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Description

N-(((Methylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((Methylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve optimal yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

N-(((Methylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring or the methylthio group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the quinoline ring or the acetimidamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring or the acetimidamide moiety.

Scientific Research Applications

N-(((Methylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(((Methylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(((Methylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

88757-82-8

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

[(1-amino-2-quinolin-8-yloxyethylidene)amino] methylsulfanylformate

InChI

InChI=1S/C13H13N3O3S/c1-20-13(17)19-16-11(14)8-18-10-6-2-4-9-5-3-7-15-12(9)10/h2-7H,8H2,1H3,(H2,14,16)

InChI Key

QWPMGHZFADOLLI-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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